Melamine

C3H6N6

C3N3(NH2)3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H6N6

C3N3(NH2)3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very slightly sol in hot alc; insol in ether

Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride

In water, 3.23X10+3 mg/L at 20 °C

3.24 mg/mL at 20 °C

Solubility in water: poo

Synonyms

Canonical SMILES

Flame Retardancy Studies

Melamine's high nitrogen content makes it a valuable material for studying flame retardant mechanisms. When exposed to heat, melamine decomposes and releases nitrogen gas. This non-flammable gas dilutes the surrounding oxygen, hindering combustion [1]. Researchers use melamine and its derivatives in formulating novel flame retardants for polymers and textiles. They investigate the interaction between melamine and burning materials to understand the underlying fire suppression mechanisms [1].

[1] Study on flame retardant mechanism of melamine cyanurate and ammonium polyphosphate ScienceDirect:

Development of Advanced Materials

Melamine's ability to form strong bonds with other molecules makes it a crucial component in developing advanced materials. Researchers utilize melamine in the synthesis of melamine-formaldehyde resins. These resins are thermosetting polymers, meaning they irreversibly harden upon heating. This characteristic allows them to be molded into various shapes and used in applications like laminates, adhesives, and coatings [2]. Scientific research explores using melamine resins for creating fire-resistant composites, improving the durability of construction materials, and developing novel filtration membranes [2, 3].

[2] Melamine-Formaldehyde Resin American Chemical Society: [3] Research on melamination of kaolin for efficient methylene blue adsorption ScienceDirect:

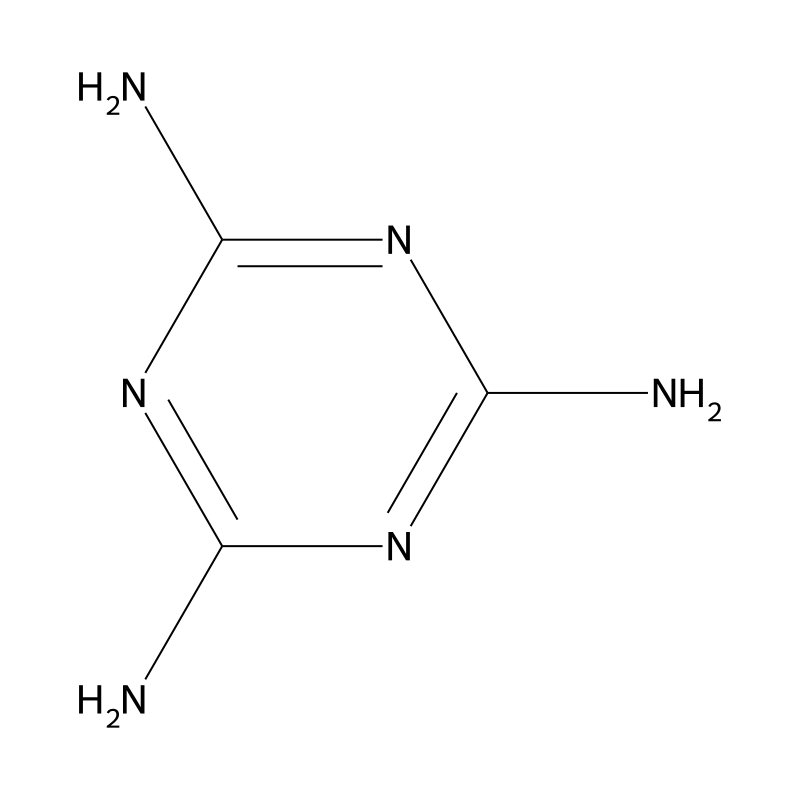

Melamine is an organic compound with the chemical formula C₃H₆N₆, classified as a trimer of cyanamide, and features a 1,3,5-triazine skeleton. This white crystalline solid contains approximately 66% nitrogen by mass, making it a nitrogen-rich compound. Melamine is notable for its thermosetting properties when reacted with formaldehyde, forming durable resins widely used in various applications, including laminates and dinnerware

- Synthesis from Urea: The primary industrial method involves the decomposition of urea into cyanic acid and ammonia, which subsequently polymerizes to form melamine:

- Reaction with Formaldehyde: Melamine reacts with formaldehyde to produce melamine-formaldehyde resins. This reaction is crucial for creating thermosetting plastics:

- Formation of Melamine Cyanurate: Melamine can react with acids to form melamine cyanurate, which has been implicated in food safety issues due to its use as an adulterant .

Melamine has raised significant health concerns due to its biological activity. It is toxic when ingested in large quantities and has been linked to kidney damage in humans and animals. The compound was infamously used as an adulterant in food products to falsely elevate protein content, leading to severe health crises, particularly in China during the late 2000s

The synthesis of melamine primarily involves two methods: Both methods are designed to optimize yield while minimizing waste products.

Interaction studies involving melamine often focus on its effects when combined with other compounds or materials. For instance, the interaction of melamine with formaldehyde results in complex resin structures that exhibit unique properties such as enhanced strength and durability. Additionally, studies have examined the implications of melamine cyanurate formation in food safety contexts, particularly regarding its potential toxicity when ingested .

Melamine shares similarities with several nitrogen-rich compounds. Here are some comparisons:

| Compound | Chemical Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Cyanamide | CH₂N₂O | Precursor to melamine; used as a fertilizer | Less stable than melamine |

| Urea | CH₄N₂O | Common nitrogen fertilizer; simpler structure | Easily metabolized by living organisms |

| Dicyandiamide | C₄H₆N₈ | Intermediate in melamine synthesis; less reactive | Can be converted into melamine |

| Ammeline | C₃H₆N₄O | Derivative of melamine; used in some resin applications | Less common than melamine |

Melamine's unique triazine structure and high nitrogen content set it apart from these compounds, particularly regarding its industrial applications and biological implications.

Infrared Spectroscopic Analysis

The infrared spectrum of melamine exhibits distinctive vibrational bands that arise from the triazine ring system and amino substituents [1] [2] [3] [4]. The most prominent features occur in the nitrogen-hydrogen stretching region between 3000-3500 cm⁻¹, where multiple asymmetric amino stretching modes are observed at 3468, 3416, 3324, and 3188 cm⁻¹ [5]. The symmetric amino stretching vibration appears as a very strong absorption at 3122 cm⁻¹ [1] [3].

The fingerprint region (1700-650 cm⁻¹) contains several characteristic bands that enable definitive identification of melamine [6] [4]. Strong scissoring deformations of the amino groups generate absorptions at 1648 and 1625 cm⁻¹, while the band at 1574 cm⁻¹ represents a combination of amino scissoring and in-plane ring deformations [5]. The region around 1528 cm⁻¹ corresponds to amino rocking motions coupled with in-plane ring vibrations [1].

Carbon-nitrogen stretching modes involving the amino substituents produce strong absorptions at 1466 and 1432 cm⁻¹ [4]. Pure amino rocking modes, which are relatively unmixed with other vibrational coordinates, appear as weak bands at 1194 and 1174 cm⁻¹ [5]. A very strong characteristic absorption occurs at 810 cm⁻¹, arising from out-of-plane ring deformations and amino twisting motions [1] [2]. This band has been specifically utilized for melamine identification in complex matrices such as milk samples [1].

Additional weaker bands at 768 and 675 cm⁻¹ correspond to amino twisting and wagging modes, respectively [5]. The infrared spectroscopic method has demonstrated limits of detection ranging from 1-3.5 parts per million in dairy matrices when coupled with partial least squares calibration [6].

Raman Spectroscopic Features

Normal Raman spectroscopy of melamine reveals several prominent features dominated by ring breathing vibrations of the triazine core [7] [8] [9]. The most intense Raman band appears at 678 cm⁻¹, assigned to the ring breathing II mode involving in-plane deformation of the triazine ring [9]. The second most prominent feature occurs at 983 cm⁻¹, corresponding to ring breathing mode I of the triazine system [7] [9].

Quantum mechanical calculations using density functional theory methods have provided detailed assignments of melamine Raman bands [8]. The calculated vibrational frequencies show excellent agreement with experimental observations when appropriate scaling factors are applied [7]. The theoretical predictions confirm that the major Raman-active modes involve symmetric breathing motions of the triazine ring system [8].

The Raman spectrum exhibits additional bands at lower frequencies, including features around 382 and 584 cm⁻¹ that correspond to mixed ring deformation modes [9]. These bands provide supplementary fingerprint information for melamine identification, although their intensities are significantly weaker than the primary ring breathing modes [7].

Surface-Enhanced Raman Spectroscopy (Surface-Enhanced Raman Spectroscopy)

Surface-Enhanced Raman Spectroscopy techniques have revolutionized melamine detection by providing extraordinary sensitivity enhancement through plasmonic effects [10] [11] [7]. When melamine molecules adsorb onto metallic nanostructures, the Raman signals can be amplified by factors ranging from 10⁴ to 10⁸ [10] [11] [12].

Silver nanoparticles represent the most widely employed Surface-Enhanced Raman Spectroscopy substrates for melamine detection [10] [8] [13]. The characteristic melamine peak in Surface-Enhanced Raman Spectroscopy spectra typically appears in the range of 676-698 cm⁻¹, showing slight shifts compared to normal Raman due to molecule-substrate interactions [7] [8]. Advanced three-dimensional silver-coated porous silicon photonic crystal substrates have achieved remarkable enhancement factors of 2.6×10⁸ [11].

The Surface-Enhanced Raman Spectroscopy technique demonstrates exceptional analytical performance with limits of detection reaching as low as 0.01-0.1 μg/L in liquid samples [11] [12]. Detection of melamine at concentrations below 1 μg/L has been achieved in complex matrices including milk and food products [14] [13]. The method provides rapid analysis times, typically requiring less than 15 minutes for complete sample processing and measurement [10].

Specialized Surface-Enhanced Raman Spectroscopy substrates incorporating covalent organic frameworks have been developed to minimize matrix interferences [13]. These carboxyl-functionalized silver-covalent organic framework materials demonstrate linear detection ranges from 1-20 μg/L with limits of detection around 0.68 μg/L [13]. The ordered arrangement of silver nanoparticles within the framework structure enhances both sensitivity and reproducibility [13].

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides detailed structural information about melamine through observation of multiple nuclei including ¹H, ¹³C, and ¹⁵N [15] [16] [17]. Proton nuclear magnetic resonance spectra of melamine in dimethyl sulfoxide-d₆ exhibit a characteristic singlet at 5.93 parts per million corresponding to the amino protons [17] [18]. This resonance serves as a definitive marker for melamine identification and quantification [17].

Carbon-13 nuclear magnetic resonance spectroscopy reveals two distinct resonances in the triazine ring region at 167.5 and 169.2 parts per million with an intensity ratio of approximately 2:1 [19]. These chemical shifts reflect the two different carbon environments within the triazine ring system [16]. The carbon nuclear magnetic resonance technique has been particularly valuable for studying melamine-formaldehyde resin formation and condensation reactions [15] [20].

Nitrogen-15 nuclear magnetic resonance provides the most detailed information about melamine structure through observation of both endocyclic and exocyclic nitrogen environments [19]. The endocyclic nitrogen atoms of the triazine ring produce three resonances at 205.7, 207.8, and 209.7 parts per million [19]. These chemical shift differences arise from variations in hydrogen bonding interactions and crystal packing effects [19].

High-resolution magic angle spinning nuclear magnetic resonance enables direct analysis of melamine in solid matrices without extensive sample preparation [17]. This technique has demonstrated detection limits in the lower milligram per kilogram range for food matrices [17]. Quantitative analysis requires careful attention to relaxation times and cross-polarization dynamics to ensure accurate integration of nuclear magnetic resonance signals [15] [20].

Mass Spectrometric Characterization

Mass spectrometry provides unambiguous identification of melamine through observation of characteristic molecular and fragment ions [21] [22] [23]. Under electrospray ionization conditions, melamine produces a prominent protonated molecular ion at mass-to-charge ratio 127 (C₃N₆H₇⁺) and the molecular ion at mass-to-charge ratio 126 (C₃N₆H₆⁺) [24] [25].

The fragmentation pattern of melamine exhibits several diagnostic ions that enable structural confirmation [26] [25]. The major fragment ion appears at mass-to-charge ratio 85, corresponding to loss of CH₂N₂ from the protonated molecular ion [24]. Additional characteristic fragments include mass-to-charge ratio 68 (C₂N₃H₂⁺), 60 (CN₃H₆⁺ guanidinium cation), 53 (C₂N₂H⁺ protonated cyanogen), and 43 (CN₂H₃⁺ protonated carbodiimide) [26] [25].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides rapid analysis with detection limits of 10 μg/L for melamine standards [23]. The technique requires approximately 10 seconds per sample measurement, making it suitable for high-throughput screening applications [23]. Sinapinic acid serves as an effective matrix for melamine ionization in this technique [23].

Tandem mass spectrometry methods utilize specific precursor-to-product ion transitions for quantitative analysis [22] [27]. The transition from mass-to-charge ratio 127 to 85 represents the primary quantification channel, while secondary transitions provide confirmation [27]. Internal standardization using isotopically labeled melamine (¹³C₃-melamine or ¹⁵N₃-melamine) ensures accurate quantification by compensating for matrix effects [22] [28].

X-ray Diffraction Analysis

X-ray diffraction studies reveal that melamine crystallizes in the monoclinic space group P2₁/n with specific unit cell parameters [29] [30] [31]. The crystal structure exhibits a = 7.117 Å, b = 7.329 Å, c = 7.329 Å, with β = 121.22° [31]. The molecular geometry consists of a planar triazine ring with three pyramidal amino groups [29] [30].

Synchrotron X-ray diffraction investigations at 25 K provide detailed electron density analysis of chemical bonding in melamine [29] [30]. The crystal structure demonstrates extensive hydrogen bonding networks with N-H···N interactions dominating both intralayer and interlayer organization [29]. The interlayer distance of 3.3 Å closely resembles that found in graphitic carbon nitride materials [30].

Powder X-ray diffraction enables quantitative determination of melamine content in solid matrices [32] [33]. The technique demonstrates detection capabilities down to 1.0% weight/weight melamine concentration in gelatin matrices [32]. Multivariate analysis of diffraction patterns provides accurate quantification with correlation coefficients exceeding 0.96 [32].

The crystal packing arrangement significantly influences the vibrational spectroscopic properties of melamine [34] [5]. Intermolecular hydrogen bonding interactions cause substantial shifts in infrared band positions compared to isolated molecules [34]. These crystal field effects must be considered when interpreting spectroscopic data for identification purposes [5].

Chromatographic Detection Methods

Liquid Chromatography with Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry represents the gold standard analytical method for melamine quantification in complex matrices [22] [35] [36] [37]. The technique combines chromatographic separation with highly selective mass spectrometric detection to achieve exceptional specificity and sensitivity [38].

Hydrophilic interaction chromatography columns provide optimal retention of the polar melamine molecule [39] [40]. Alternative approaches include reversed-phase ion-pair chromatography using sodium heptanesulfonate and cation exchange chromatography with sulfuric acid mobile phases [39]. Mixed-mode columns incorporating both hydrophobic and weak cation-exchange properties offer excellent selectivity for melamine separation [40].

Sample preparation typically involves extraction with formic acid solutions followed by protein precipitation using acetonitrile or trichloroacetic acid [36] [41]. Solid-phase extraction cleanup using strong cation exchange cartridges removes matrix interferences while concentrating the analyte [41] [42]. The cleanup-free methods have been developed that utilize isotopically labeled internal standards to compensate for matrix effects [36] [37].

Electrospray ionization in positive mode provides efficient ionization of melamine with detection of the protonated molecular ion at mass-to-charge ratio 127 [35] [28]. Selected reaction monitoring transitions from mass-to-charge ratio 127 to 85 and 127 to 68 enable quantitative analysis with high specificity [27]. Triple quadrupole mass spectrometers operating in multiple reaction monitoring mode achieve detection limits below 0.05 mg/kg in liquid milk matrices [36] [37].

Method Validation and Sensitivity Parameters

Comprehensive method validation studies demonstrate the analytical performance of liquid chromatography-mass spectrometry methods for melamine determination [43] [36] [44] [45]. Limits of detection range from 0.02-0.05 mg/kg in liquid milk to 0.5-1.0 mg/kg in powdered milk products [36] [37]. Limits of quantification typically fall within 0.05-0.10 mg/kg for liquid matrices and 1.0-3.0 mg/kg for solid matrices [36] [37].

Linearity studies establish working ranges from 0.05-100 mg/kg for liquid samples and 1.0-200 mg/kg for powdered materials [44] [45]. Correlation coefficients consistently exceed 0.995 across the analytical range [43] [44]. The calibration curves demonstrate excellent stability over extended periods when isotopically labeled internal standards are employed [37].

Precision studies evaluate both intra-day and inter-day repeatability [43] [44] [45]. Relative standard deviations typically remain below 15% at the limit of quantification level and below 10% at higher concentrations [44] [45]. Accuracy assessments through recovery studies yield values between 90-113% across the validated concentration range [36] [37].

Interlaboratory validation studies involving seven international laboratories confirm the robustness of liquid chromatography-mass spectrometry methods [36] [37]. Reproducibility values (relative standard deviation) remain within 5.4-11.7% for both melamine and cyanuric acid in egg powder and soy protein matrices [36]. Horwitz ratio values between 0.4-0.7 indicate acceptable among-laboratory precision [37].

Purity

Physical Description

Dry Powder, Liquid; Dry Powder; Water or Solvent Wet Solid; Liquid

Colorless to white solid; [ICSC] White powder; [MSDSonline]

Solid

COLOURLESS-TO-WHITE CRYSTALS.

Color/Form

Monoclinic colorless prisms or crystals

White, monoclinic crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

Heavy Atom Count

Vapor Density

4.34 (Air= 1)

Density

1.573 at 14 °C

1574 kg/m³

LogP

log Kow = -1.37

-1.37

-1.14

Decomposition

Appearance

Melting Point

354 °C

345 °C

No melting point; decomposes at >345Â °C

Storage

UNII

Related CAS

41583-09-9 (unspecified phosphate)

62572-83-2 (sulfate[1:1])

67797-68-6 (oxalate[1:1])

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 734 of 817 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 83 of 817 companies with hazard statement code(s):;

H361f (61.45%): Suspected of damaging fertility [Warning Reproductive toxicity];

H373 (13.25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

VP: 50 mm Hg at 315 °C

3.59X10-10 mm Hg at 20 °C (extrapolated)

Vapor pressure, Pa at 20Â °C: 6.7

Pictograms

Health Hazard

Other CAS

5432-64-4

Absorption Distribution and Excretion

... Following oral administration of 250 mg/kg melamine to rats, 50% of the mother compound was excreted with the urine within 6 hrs. ... Crystals found in the urine were composed of dimelamine monophosphate, amounting to nearly 20% of the administered dose. After feeding melamine to dogs, 60 - 86.5% of the mother compound was recovered in the urine within 24 hrs. ...

Doses of 2.4 g/kg cause diuresis & elimination of fine crystals of dimelamine monophosphate in urine.

After administration of a single oral dose of 0.38 mg (14)C-melamine to adult male Fischer 344/N rats, 90% of the administered dose was excreted in the urine within the first 24 hours. Negligible radioactivity was detected in exhaled air and feces; and radioactivity was concentrated in the kidney and bladder. Virtually no residual radioactivity was observed in tissue after 24 hours or more. Chromatography of the radioactivity found in plasma or urine indicated that melamine is not metabolized in rats.

Metabolism Metabolites

... A single oral dose of 0.025 mCi (0.38 mg) [14C]melamine /was administered/ to adult male Fischer 344 rats. ... Radioactivity in plasma or urine co-chromatographed with that of the dosing solution, indicating that melamine is not metabolized in the male Fischer 344 rat.

Crystalluria was due to excretion of dimelamine-monophosphate crystals.

Melamine is not metabolized and is rapidly eliminated via urine in a study with oral application to rats. (L1777)

Wikipedia

Biological Half Life

Use Classification

Plastics -> Polymer Type -> PUR

Plastics -> Flame retardants

Methods of Manufacturing

1) by heating urea and ammonia; the resulting mixture of isocyanic acid and ammonia reacts over a solid catalyst at about 400 °C to form melamine, 2) from cyanamide, dicyanamide or cyanuric chloride

Melamine can be synthesized from urea at 390 - 410 °C: ... The overall reaction is endothermic, requiring 649 kJ per mole of melamine starting with molten urea at 135 °C. The processes themselves may be subdivided into two categories: 1. noncatalytic, high-pressure (> or = to 8 MPa) processes, and 2. catalytic, low-pressure processes (ca 1 MPa). Each type includes three stages: synthesis; melamine recovery and purification; and off-gas treatment.

General Manufacturing Information

Wholesale and Retail Trade

Paint and Coating Manufacturing

Transportation Equipment Manufacturing

Adhesive Manufacturing

Printing Ink Manufacturing

Plastics Product Manufacturing

Custom Compounding of Purchased Resins

All Other Chemical Product and Preparation Manufacturing

Construction

Printing and Related Support Activities

Not Known or Reasonably Ascertainable

Plastics Material and Resin Manufacturing

1,3,5-Triazine-2,4,6-triamine: ACTIVE

IF MELAMINE IS REACTED WITH FORMALDEHYDE, TRIMETHYLOL MELAMINE... IS PRODUCED, FROM WHICH RESIN IS MADE BY POLYCONDENSATION. TRIMETHYLOLAMINE RESINS ARE USED IN PAPER & TEXTILE FINISHES, IN ADHESIVES & IN IMPREGNATION OF PLASTER OF PARIS BANDAGES TO SPEED UP CURING OF CAST.

MIXT OF PARTIALLY AMINOALKYLATED POLYACRYLAMIDE & UREA, THIOUREA, GUANIDINE, DICYANDIAMIDE, ANILINE, & MELAMINE WERE USED AS FLOCCULANTS FOR WASTEWATER SLUDGE TREATMENT. [NAGATSU H, CATIONIC POLYMER FLOCCULANTS FOR WASTE WATER TREATMENT; JAPAN KOKAI PATENT NO 77 61185 05/20/77 (KURITA WATER INDUSTRIES, LTD)]

SOX-CONTAINING GAS IS CONTACTED WITH AN AQ SUSPENSION OF MELAMINE CONTAINING AN OXIDATION INHIBITOR CAUSING THE FORMATION OF SOLID HYDRATED MELAMINE SULFITE & SOLID HYDRATE MELAMINE SULFATE. THE SOLIDS ARE SEPARATED & THE LIQ RECYCLED.

ALLIED CHEMICAL CORP CEASED PRODUCTION/OF MELAMINE/IN 1978

METHOD OF PURIFICATION; RECRYSTALLIZATION FROM WATER

Analytic Laboratory Methods

Absorption of s-Triazines by Montmorillonite As a Function of pH and Molecular Structure; A UV spectroscopic procedure to determine the amount of melamine adsorbed to clay sediments as a function of pH.

Melamine is difficult to characterize by traditional chemical methods. Purity specifications are usually based on differences obtained after subtracting determined impurity levels for moisture, ash, and alkali solubles. Instrumental analysis is possible using liquid chromatography and spectroscopic methods, although melamine tends to form complexes with the pH-control buffers used in liquid chromatography, leading to variability in the UV absorption observed at different pHs. Melamine can be precipitated for quantitative determination as the perchlorate or picrate salt

Method: AOAC 988.01; Procedure: liquid chromatographic method; Analyte: triamino-s-triazine; Matrix: fertilizer mixes; Detection Limit: not provided.

Clinical Laboratory Methods

A METHOD IS DESCRIBED FOR DETERMINING THE URINE & BLOOD MELAMINE CONTENT, USING THE SENSITIVE & SPECIFIC REACTION OF FORMATION OF MELAMINE CYANURATE. THE METHOD CAN DETECT 0.01 MG/ML MELAMINE.

Storage Conditions

Interactions

Dates

2: Liu D, Li W, Li L, Ling H, You T. Facile preparation of Ni nanowire embedded nitrogen and sulfur dual-doped carbon nanofibers and its superior catalytic activity toward urea oxidation. J Colloid Interface Sci. 2018 Jun 8;529:337-344. doi: 10.1016/j.jcis.2018.06.021. [Epub ahead of print] PubMed PMID: 29940317.

3: Park H, Kwon J, Kang B, Kim W, Kim YH, Cho K, Jung S. Control of Concentration of Non-Hydrogen-Bonded Hydroxyl Groups in Polymer Dielectrics for Organic Field-Effect Transistors with Operational Stability. ACS Appl Mater Interfaces. 2018 Jun 25. doi: 10.1021/acsami.8b06653. [Epub ahead of print] PubMed PMID: 29938485.

4: Enaiet Allah A, Tan H, Xu X, Farghali AA, Khedr MH, Alshehri AA, Bando Y, Kumar NA, Yamauchi Y. Controlled synthesis of mesoporous nitrogen-doped carbons with highly ordered two-dimensional hexagonal mesostructures and their chemical activation. Nanoscale. 2018 Jun 21. doi: 10.1039/c8nr02647e. [Epub ahead of print] PubMed PMID: 29926045.

5: Chen F, Li W, Sahoo B, Kreyenschulte C, Agostini G, Lund H, Junge K, Beller M. Hydrogenation of Pyridines using a Nitrogen-Modified Titania Supported Cobalt Catalyst. Angew Chem Int Ed Engl. 2018 Jun 19. doi: 10.1002/anie.201803426. [Epub ahead of print] PubMed PMID: 29923280.

6: Zhang Q, Yang Z, Yang J, Yu X, Ling Y, Zhang Y, Cai W, Cheng H. Carbon nitride simultaneously boosted a PtRu electrocatalyst's stability and electrocatalytic activity toward concentrated methanol. Chem Commun (Camb). 2018 Jun 13. doi: 10.1039/c8cc03752c. [Epub ahead of print] PubMed PMID: 29896585.

7: Maleki J, Nazari F, Yousefi J, Khosrokhavar R, Hosseini MJ. Determinations of Melamine Residue in Infant Formula Brands Available in Iran Market Using by HPLC Method. Iran J Pharm Res. 2018 Spring;17(2):563-570. PubMed PMID: 29881414; PubMed Central PMCID: PMC5985174.

8: Yang Y, Zhang Q, Zhang R, Ran T, Wan W, Zhou Y. Compressible and Recyclable Monolithic g-C(3)N(4)/Melamine Sponge: A Facile Ultrasonic-Coating Approach and Enhanced Visible-Light Photocatalytic Activity. Front Chem. 2018 May 18;6:156. doi: 10.3389/fchem.2018.00156. eCollection 2018. PubMed PMID: 29868559; PubMed Central PMCID: PMC5968098.

9: Cui L, Song J, McGuire AF, Kang S, Fang X, Wang J, Yin C, Li X, Wang Y, Cui B. Constructing Highly Uniform Onion-Ring-like Graphitic Carbon Nitride for Efficient Visible-Light-Driven Photocatalytic Hydrogen Evolution. ACS Nano. 2018 Jun 13. doi: 10.1021/acsnano.8b01271. [Epub ahead of print] PubMed PMID: 29863842.

10: Heo NS, Lee SU, Rethinasabapathy M, Lee EZ, Cho HJ, Oh SY, Choe SR, Kim Y, Hong WG, Krishnan G, Hong WH, Jeon TJ, Jun YS, Kim HJ, Huh YS. Visible-light-driven dynamic cancer therapy and imaging using graphitic carbon nitride nanoparticles. Mater Sci Eng C Mater Biol Appl. 2018 Sep 1;90:531-538. doi: 10.1016/j.msec.2018.04.035. Epub 2018 Apr 16. PubMed PMID: 29853122.

11: Rahbar N, Abbaszadegan P, Savarizadeh A. A sensitive fluorescent sensing strategy for nanomolar levels of metformin using graphitic carbon nitride nanosheets as nanofluoroprobe. Anal Chim Acta. 2018 Oct 5;1026:117-124. doi: 10.1016/j.aca.2018.04.007. Epub 2018 Apr 17. PubMed PMID: 29852987.

12: Kazemnejadi M, Nikookar M, Mohammadi M, Shakeri A, Esmaeilpour M. Melamine-Schiff base/manganese complex with denritic structure: An efficient catalyst for oxidation of alcohols and one-pot synthesis of nitriles. J Colloid Interface Sci. 2018 Oct 1;527:298-314. doi: 10.1016/j.jcis.2018.05.045. Epub 2018 May 18. PubMed PMID: 29800879.

13: Ma Y, Tai CW, Li S, Edström K, Wei B. Multiscale Interfacial Strategy to Engineer Mixed Metal-Oxide Anodes toward Enhanced Cycling Efficiency. ACS Appl Mater Interfaces. 2018 Jun 13;10(23):20095-20105. doi: 10.1021/acsami.8b02908. Epub 2018 May 30. PubMed PMID: 29782146.

14: Huang N, Drake H, Li J, Pang J, Wang Y, Yuan S, Wang Q, Cai P, Qin J, Zhou HC. Flexible and Hierarchical Metal-Organic Framework Composites for High-Performance Catalysis. Angew Chem Int Ed Engl. 2018 May 18. doi: 10.1002/anie.201803096. [Epub ahead of print] PubMed PMID: 29776005.

15: Ge G, Guo X, Song C, Zhao Z. Reconstructing Supramolecular Aggregates to Nitrogen-Deficient g-C(3)N(4) Bunchy Tubes with Enhanced Photocatalysis for H(2) Production. ACS Appl Mater Interfaces. 2018 Jun 6;10(22):18746-18753. doi: 10.1021/acsami.8b04227. Epub 2018 May 25. PubMed PMID: 29774739.

16: Liu G, Zhang R, Huang X, Li L, Liu N, Wang J, Xu D. Visual and Colorimetric Sensing of Metsulfuron-Methyl by Exploiting Hydrogen Bond-Induced Anti-Aggregation of Gold Nanoparticles in the Presence of Melamine. Sensors (Basel). 2018 May 17;18(5). pii: E1595. doi: 10.3390/s18051595. PubMed PMID: 29772778; PubMed Central PMCID: PMC5982417.

17: Liu SY, Tian XD, Zhang Y, Li JF. Quantitative Surface-Enhanced Raman Spectroscopy through the Interface-Assisted Self-Assembly of Three-Dimensional Silver Nanorod Substrates. Anal Chem. 2018 Jun 19;90(12):7275-7282. doi: 10.1021/acs.analchem.8b00488. Epub 2018 May 29. PubMed PMID: 29772173.

18: Bin DS, Lin XJ, Sun YG, Xu YS, Zhang K, Cao AM, Wan LJ. Engineering Hollow Carbon Architecture for High-Performance K-Ion Battery Anode. J Am Chem Soc. 2018 Jun 13;140(23):7127-7134. doi: 10.1021/jacs.8b02178. Epub 2018 May 31. PubMed PMID: 29771119.

19: Liu X, Xu N, Gai P, Li F. Triplex DNA formation-mediated strand displacement reaction for highly sensitive fluorescent detection of melamine. Talanta. 2018 Aug 1;185:352-358. doi: 10.1016/j.talanta.2018.03.094. Epub 2018 Mar 30. PubMed PMID: 29759211.

20: Wang M, Tian Y, Zhao X, Li X. The application of an efficient modified decolorizer in coagulation treatment of high color reclaimed water. Water Sci Technol. 2018 May;77(9):2190-2203. doi: 10.2166/wst.2018.133. PubMed PMID: 29757171; PubMed Central PMCID: wst_2018_133.

Explore Compound Types